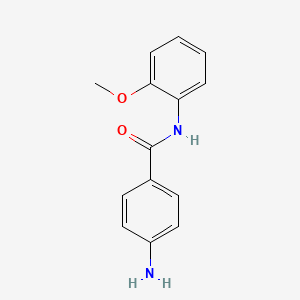

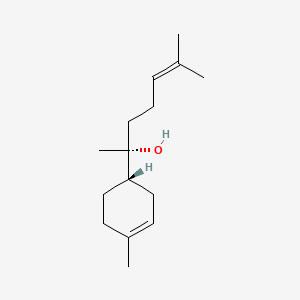

4-amino-N-(2-methoxyphenyl)benzamide

Übersicht

Beschreibung

“4-amino-N-(2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O2 . It is used in various fields such as pharmaceuticals and plastics .

Synthesis Analysis

The synthesis of benzamide derivatives, including “4-amino-N-(2-methoxyphenyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “4-amino-N-(2-methoxyphenyl)benzamide” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques help in the identification of functional groups and confirmation of the structure of the compound .Physical And Chemical Properties Analysis

“4-amino-N-(2-methoxyphenyl)benzamide” is a solid crystal or powder that is white to pale yellow-red in color . Its melting point is 155 °C .Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

4-amino-N-(2-methoxyphenyl)benzamide: has been utilized in crystallography to determine the crystal structure of related compounds. The detailed crystallographic analysis provides insights into the molecular conformation, intermolecular interactions, and potential binding sites . This information is crucial for understanding the material’s properties and for designing molecules with desired characteristics.

Pharmaceutical Synthesis

This compound serves as a precursor for synthesizing various heterocyclic compounds, which are significant in pharmaceutical development. Derivatives such as quinazolones, quinazolinones, and benzimidazolones are synthesized using 4-amino-N-(2-methoxyphenyl)benzamide as a starting material. These derivatives have applications ranging from anticancer agents to central nervous system stimulants .

Green Chemistry

In the pursuit of more environmentally friendly chemical processes, 4-amino-N-(2-methoxyphenyl)benzamide is involved in green chemistry applications. It’s used in reactions that aim to minimize waste and avoid the use of hazardous substances. For instance, it can be synthesized through eco-friendly pathways involving ultrasonic irradiation and solid acid catalysts .

Safety and Hazards

Wirkmechanismus

Mode of Action

It is likely that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Given its molecular structure, it is reasonable to predict that this compound may be well-absorbed in the gastrointestinal tract after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to other benzamide derivatives, it may have potential antimicrobial or antiproliferative activities .

Eigenschaften

IUPAC Name |

4-amino-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVSWMVFHSQIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368048 | |

| Record name | 4-amino-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2-methoxyphenyl)benzamide | |

CAS RN |

787-59-7 | |

| Record name | 4-amino-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1270991.png)

amine](/img/structure/B1270993.png)